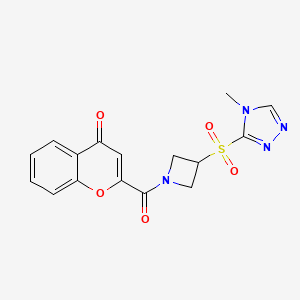

2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H14N4O5S and its molecular weight is 374.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazoles, particularly 1,2,4-triazoles, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of triazole derivatives typically involves multi-step reactions that include cyclization and functionalization. The compound can be synthesized through a series of reactions involving azetidine and chromenone frameworks. The general synthetic route may involve:

- Formation of the Triazole Ring : Utilizing 4-methyl-1,2,4-triazole as a key starting material.

- Sulfonylation : Introducing sulfonyl groups to enhance biological activity.

- Azetidine Carbonyl Formation : Attaching the azetidine moiety through a carbonyl linkage.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains:

- Mechanism of Action : Triazoles typically inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately cell death.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Anti-inflammatory Activity

Triazoles have also been noted for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.

Mechanistic Insights

Research into the mechanisms underlying the biological activities of triazole derivatives suggests several pathways:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes.

- Cellular Uptake : Modifications to the azetidine structure may improve cellular permeability.

- Reactive Oxygen Species (ROS) Modulation : Certain triazoles have been shown to modulate oxidative stress responses in cells.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of triazole compounds similar to the one discussed:

- A study demonstrated that a related triazole derivative exhibited significant antibacterial activity with a docking score indicating strong binding to bacterial targets .

- Another investigation found that triazole compounds showed potent cytotoxicity against various cancer cell lines, with specific emphasis on their ability to induce apoptosis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with a chromenone structure exhibit potent anticancer properties. For instance, derivatives of 4H-chromenes have been shown to inhibit the growth of various human tumor cell lines. A study demonstrated that specific substitutions on the chromenone structure significantly enhance cytotoxicity against cancer cells, with some compounds achieving IC50 values lower than 1 μM against A549 lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | <1 |

| Compound B | MCF-7 | Not Significant |

| Compound C | HT29 | Not Significant |

Antimicrobial Properties

The triazole component contributes to antimicrobial activity. Studies have reported that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazole structures have shown effective inhibition against Escherichia coli and Candida albicans with minimal inhibitory concentrations (MICs) indicating their potential as antibiotic agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 10 |

| Compound E | C. albicans | 15 |

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays, including DPPH and ABTS tests. Some derivatives demonstrated significant free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions beginning from readily available precursors. Recent methodologies have focused on optimizing yields and improving the efficiency of the synthetic routes:

- Synthesis Methodology : Utilizing cyclization reactions involving azetidine and triazole derivatives.

- Characterization Techniques : Compounds were characterized using IR spectroscopy, NMR techniques, and mass spectrometry to confirm their structures.

Case Study 1: Anticancer Evaluation

A library of 2-amino-4H-chromene derivatives was synthesized and evaluated for anticancer activity against multiple cell lines. The study found that halogen substitutions at specific positions greatly enhanced cytotoxicity, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several triazole-based compounds were synthesized and tested against a panel of bacteria and fungi. The results indicated that certain modifications led to improved activity against resistant strains, suggesting potential for clinical applications in treating infections .

Propiedades

IUPAC Name |

2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-19-9-17-18-16(19)26(23,24)10-7-20(8-10)15(22)14-6-12(21)11-4-2-3-5-13(11)25-14/h2-6,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEMVJTUYLHKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.